molecular formula C11H11N5O4 B2721721 ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 123419-05-6

ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2721721
CAS RN: 123419-05-6
M. Wt: 277.24
InChI Key: SHRPPOXTNGKGNF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C12H12N4O4 . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms .

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed cycloaddition has been developed to synthesize protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid, a key molecule in preparing peptidomimetics and biologically active compounds based on the triazole scaffold. This method overcomes the limitations posed by the Dimroth rearrangement, allowing for the creation of triazole-containing dipeptides and HSP90 inhibitors with significant efficacy (Ferrini et al., 2015).

Building Blocks in Organic Synthesis

Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate serves as an important building block in organic synthesis. An efficient synthesis method for producing 5-substituted ethyl 1,2,4-triazole-3-carboxylates from easily accessible carboxylic acid hydrazides has been reported, showcasing the compound's utility in creating complex organic structures (Khomenko et al., 2016).

Antimicrobial Activity of Metal Complexes

A study on the synthesis, characterization, and antimicrobial activity of metal complexes with a 1,2,4-triazole ligand, derived from ethyl 4-ethoxy-3-nitrobenzoate, highlights the potential of these complexes as antimicrobial agents. The novel ligand and its complexes exhibit significant antimicrobial properties, suggesting applications in developing new therapeutic agents (Al-Alzawi et al., 2023).

Antimicrobial and QSAR Analysis

Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been studied for their antimicrobial activities against various bacterial and fungal strains. Through synthesis and 3D QSAR analysis, these studies provide insights into the structural activity relationships of these molecules, guiding the development of new antimicrobial agents (Desai et al., 2019).

Corrosion Inhibition

Research on pyranpyrazole derivatives, including ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, as corrosion inhibitors for mild steel in industrial applications has shown promising results. These inhibitors exhibit high efficiency in protecting steel surfaces, providing valuable insights into corrosion prevention strategies (Dohare et al., 2017).

Mechanism of Action

properties

IUPAC Name

ethyl 5-amino-1-(3-nitrophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c1-2-20-11(17)9-10(12)15(14-13-9)7-4-3-5-8(6-7)16(18)19/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRPPOXTNGKGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

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